molecular formula C12H16N2O3S B286400 N-(5-ethyl-1,3-oxazolidin-2-ylidene)-4-methylbenzenesulfonamide

N-(5-ethyl-1,3-oxazolidin-2-ylidene)-4-methylbenzenesulfonamide

Cat. No. B286400
M. Wt: 268.33 g/mol
InChI Key: KPSDTFRBJSPQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3-oxazolidin-2-ylidene)-4-methylbenzenesulfonamide, also known as EZH2 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in the treatment of cancer.

Mechanism of Action

N-(5-ethyl-1,3-oxazolidin-2-ylidene)-4-methylbenzenesulfonamide is a histone methyltransferase that catalyzes the trimethylation of lysine 27 on histone H3, resulting in gene silencing. N-(5-ethyl-1,3-oxazolidin-2-ylidene)-4-methylbenzenesulfonamide works by binding to the catalytic site of N-(5-ethyl-1,3-oxazolidin-2-ylidene)-4-methylbenzenesulfonamide, inhibiting its activity and preventing the trimethylation of histone H3. This leads to the reactivation of tumor suppressor genes and the suppression of cancer cell growth.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3-oxazolidin-2-ylidene)-4-methylbenzenesulfonamide has been shown to have significant biochemical and physiological effects in cancer cells. Studies have demonstrated that it can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. Furthermore, it has been shown to suppress tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(5-ethyl-1,3-oxazolidin-2-ylidene)-4-methylbenzenesulfonamide is its specificity for N-(5-ethyl-1,3-oxazolidin-2-ylidene)-4-methylbenzenesulfonamide, which minimizes off-target effects. Additionally, it has shown efficacy in a wide range of cancer types, making it a promising candidate for cancer treatment. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(5-ethyl-1,3-oxazolidin-2-ylidene)-4-methylbenzenesulfonamide. One area of focus is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, there is a need for further studies to investigate its potential in combination with other cancer therapies, as well as its potential in the treatment of other diseases beyond cancer. Finally, there is a need for clinical trials to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(5-ethyl-1,3-oxazolidin-2-ylidene)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride and 5-ethyl-2-oxazolidinone in the presence of a base such as triethylamine. The reaction yields N-(5-ethyl-1,3-oxazolidin-2-ylidene)-4-methylbenzenesulfonamide as a white solid with a purity of over 95%.

Scientific Research Applications

N-(5-ethyl-1,3-oxazolidin-2-ylidene)-4-methylbenzenesulfonamide has been extensively studied for its potential in cancer treatment. It works by inhibiting the activity of N-(5-ethyl-1,3-oxazolidin-2-ylidene)-4-methylbenzenesulfonamide, a protein that is overexpressed in many cancers and is associated with tumor growth and metastasis. Studies have shown that N-(5-ethyl-1,3-oxazolidin-2-ylidene)-4-methylbenzenesulfonamide inhibition by N-(5-ethyl-1,3-oxazolidin-2-ylidene)-4-methylbenzenesulfonamide can lead to the suppression of cancer cell growth and induction of apoptosis.

properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

N-(5-ethyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H16N2O3S/c1-3-10-8-13-12(17-10)14-18(15,16)11-6-4-9(2)5-7-11/h4-7,10H,3,8H2,1-2H3,(H,13,14)

InChI Key

KPSDTFRBJSPQAZ-UHFFFAOYSA-N

SMILES

CCC1CN=C(O1)NS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCC1CN=C(O1)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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